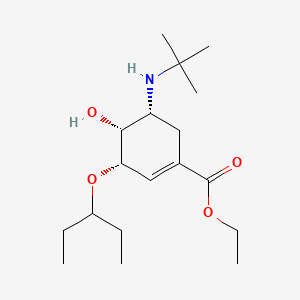![molecular formula C21H17ClN4O4 B14908221 N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14908221.png)
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a chlorophenyl group, and a pyrazolo[1,5-a]pyrimidine core, making it an interesting subject for chemical and biological studies.
準備方法
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring, the chlorophenyl group attachment, and the construction of the pyrazolo[1,5-a]pyrimidine core. The synthetic route typically starts with the preparation of the benzo[d][1,3]dioxole intermediate, followed by its reaction with appropriate reagents to introduce the chlorophenyl and pyrazolo[1,5-a]pyrimidine moieties. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
化学反応の分析
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzo[d][1,3]dioxole or chlorophenyl rings are replaced with other groups using appropriate reagents and conditions.
科学的研究の応用
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products.
作用機序
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide can be compared with other similar compounds, such as:
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-isobutylphenyl)acrylamide: This compound shares the benzo[d][1,3]dioxole moiety but differs in the attached groups and overall structure.
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: These compounds have a similar benzo[d][1,3]dioxole structure but belong to a different class of alkaloids.
特性
分子式 |
C21H17ClN4O4 |
|---|---|
分子量 |
424.8 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H17ClN4O4/c1-11-19(12-2-4-13(22)5-3-12)25-26-15(9-18(27)24-20(11)26)21(28)23-14-6-7-16-17(8-14)30-10-29-16/h2-8,15H,9-10H2,1H3,(H,23,28)(H,24,27) |
InChIキー |
JRJIHUQYUKJFOL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2NC(=O)CC(N2N=C1C3=CC=C(C=C3)Cl)C(=O)NC4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (4Z)-2-methyl-4-{[5-({[(4-methylphenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14908143.png)
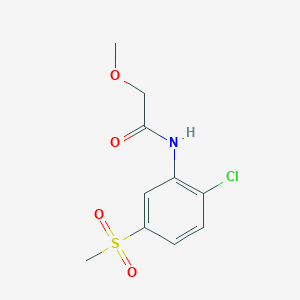

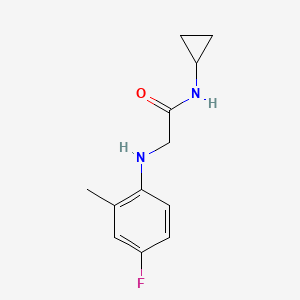
![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)
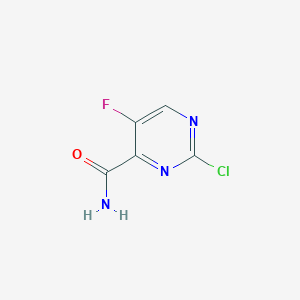
![Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14908180.png)
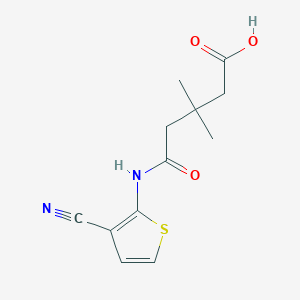
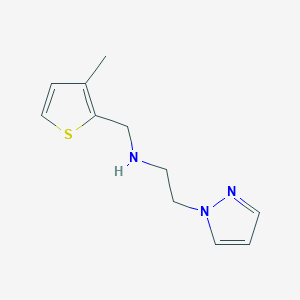
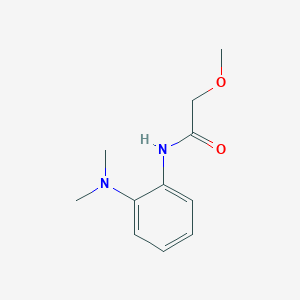
![(6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate)](/img/structure/B14908192.png)

